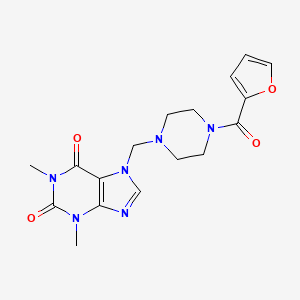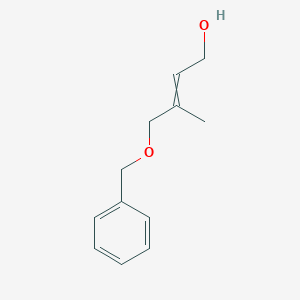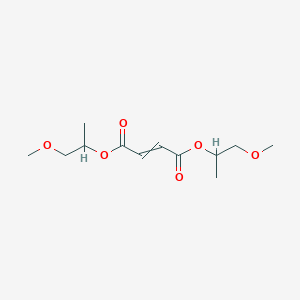
DI-N-Octadecylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-N-Octadecylphosphate is an organic compound with the molecular formula C36H75O4P. It is a type of phosphate ester, specifically a diester of phosphoric acid and octadecanol. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DI-N-Octadecylphosphate typically involves the reaction of octadecanol with phosphoric acid or its derivatives. One common method includes the reaction of octadecanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired diester.
Another method involves the use of diethylphosphite, which reacts with octadecanol in the presence of a catalyst such as sodium methoxide. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, including octadecanol and phosphoric acid derivatives, are fed into reactors where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
DI-N-Octadecylphosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octadecanol and phosphoric acid.
Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or other oxidized products.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Octadecanol and phosphoric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
DI-N-Octadecylphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its potential use in drug formulations and as a component in topical applications.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants due to its surfactant properties
Mécanisme D'action
The mechanism of action of DI-N-Octadecylphosphate is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of stable emulsions. This property is particularly useful in the formulation of various products, including cosmetics and pharmaceuticals.
At the molecular level, this compound interacts with lipid bilayers, enhancing the permeability and stability of lipid-based delivery systems. This interaction is crucial for its applications in drug delivery and gene therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
DI-N-Octylphosphate: Another phosphate ester with shorter alkyl chains.
DI-N-Decylphosphate: Similar structure but with decyl (C10) chains instead of octadecyl (C18).
DI-N-Dodecylphosphate: Contains dodecyl (C12) chains.
Uniqueness
DI-N-Octadecylphosphate is unique due to its long alkyl chains, which provide enhanced hydrophobicity and surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and stabilizing properties .
Propriétés
Formule moléculaire |
C36H74O4P- |
|---|---|
Poids moléculaire |
601.9 g/mol |
Nom IUPAC |
dioctadecyl phosphate |
InChI |
InChI=1S/C36H75O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)/p-1 |
Clé InChI |
FRXGWNKDEMTFPL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B14100168.png)
![8-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14100175.png)

![Ethyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate](/img/structure/B14100190.png)
![7-(4-fluorophenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14100192.png)

![1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100203.png)


![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B14100225.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14100230.png)
![(1S,5R,6R,7R)-6-[(E)-3(S)-hydroxy-1-octenyl]-7-(4-phenyl-benzoyloxy)-2-oxabicyclo[3.3.0]octane-3-one](/img/structure/B14100250.png)
